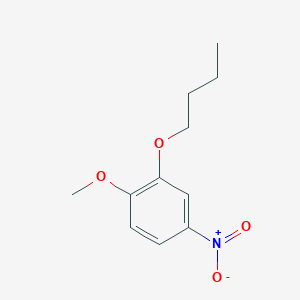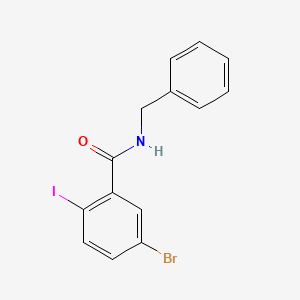![molecular formula C15H17N3O B7857398 7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7857398.png)
7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes:
Step 1: Initial formation of the core structure using a base compound.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Large-scale synthesis: Utilizing industrial-grade reagents and catalysts.
Continuous monitoring: Ensuring reaction conditions are maintained for optimal production.
Purification: Employing industrial purification techniques to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution conditions: Often involve the use of catalysts like palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Wissenschaftliche Forschungsanwendungen
Compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” exerts its effects involves interaction with specific molecular targets and pathways. It may:
Bind to enzymes: Modulating their activity and influencing biochemical reactions.
Interact with receptors: Affecting signal transduction pathways.
Alter gene expression: Through interaction with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a comparable mechanism of action but varies in its chemical properties.
Compound C: Exhibits similar biological activity but is used in different applications.
Uniqueness: Compound “7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one” is unique due to its specific combination of chemical properties, making it particularly effective in certain applications where other compounds may not perform as well.
Eigenschaften
IUPAC Name |
7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-14-10-18(8-7-13(14)15(19)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFWFQDSHKRIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[3-(4-Methylphenyl)isoxazolo[4,5-d]pyrimidin-7-yl]piperidine-3-carboxylic acid](/img/structure/B7857408.png)

![Methyl 7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B7857431.png)
